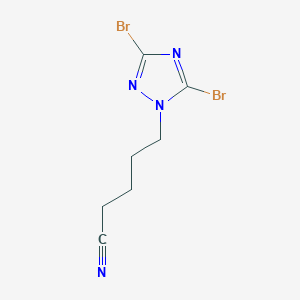

5-(Dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile is a compound that contains a 1,2,4-triazole ring, which is a heterocyclic compound with three nitrogen atoms and two carbon atoms . Compounds containing a triazole ring are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole compounds has attracted much attention due to their importance in pharmaceutical chemistry . A review on the synthesis methods of 1,2,3-/1,2,4-triazoles summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . A simple method for the synthesis of 1,2,4-triazole from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst has been reported .科学的研究の応用

Synthesis and Biological Activity

5-(Dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile and its derivatives are utilized in the synthesis of various bioactive compounds. For instance, compounds like S-2-amino-5-azolylpentanoic acids, related to L-ornithine, have been synthesized using 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester and 1,2,4-triazoles. These compounds demonstrate potent inhibition of nitric oxide synthases (NOS) and have significant applications in medicinal chemistry (Ulhaq et al., 1998).

Antimicrobial Activities

The dibromo-1,2,4-triazoles are also important in synthesizing antimicrobial agents. Novel derivatives like 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile have been synthesized and evaluated as antimicrobial agents, showcasing their significance in developing new pharmaceuticals (Al‐Azmi & Mahmoud, 2020).

Applications in Materials Chemistry

Dibromo-1,2,4-triazoles and their amino derivatives are vital functional materials in materials chemistry. Their synthesis from 1H-1,2,4-triazole using various brominating agents and their reaction with hydroxylamine-O-sulphonic acid in alkaline aqueous solutions illustrate their versatility and applicability in creating novel materials (Yu et al., 2014).

Rheological and Antidepressant Properties

Synthesis of 3,5-dibromo-1,2,4-triazoles containing thietane or thietane-1,1-dioxide and their conversion into various acids and salts shows their application in studying rheological properties. Some synthesized compounds exhibited antiaggregant activity concerning erythrocytes, comparable to pentoxifylline. Additionally, certain derivatives displayed antidepressant properties in tail-suspension and forced-swim tests (Klen et al., 2008; Klen et al., 2017).

Crystal Structure Analysis

The study of the crystal structure of dibromo-triazoles and their amination is crucial for understanding their molecular configurations and potential applications in various scientific fields (Wang et al., 2020).

作用機序

Target of Action

The primary targets of the compound “5-(3,5-dibromo-1H-1,2,4-triazol-1-yl)pentanenitrile” are currently unknown .

Mode of Action

Without specific knowledge of the compound’s primary targets, it is challenging to provide a detailed explanation of its mode of action .

Biochemical Pathways

It is necessary to conduct further studies to understand the downstream effects of this compound on various biochemical pathways .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

More research is needed to understand how factors such as temperature, pH, and presence of other molecules might affect the action of this compound .

特性

IUPAC Name |

5-(3,5-dibromo-1,2,4-triazol-1-yl)pentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N4/c8-6-11-7(9)13(12-6)5-3-1-2-4-10/h1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJKJFZTBZUJNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN1C(=NC(=N1)Br)Br)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)

![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)

![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)

![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)

![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)

![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)